molecular formula C5H6BrNOS B2435976 (5-Bromo-2-methylthiazol-4-yl)methanol CAS No. 1092506-38-1

(5-Bromo-2-methylthiazol-4-yl)methanol

Cat. No.: B2435976
CAS No.: 1092506-38-1
M. Wt: 208.07
InChI Key: DOYOCBDRIICRGX-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylthiazol-4-yl)methanol (CAS 1092506-38-1) is a high-purity brominated thiazole derivative of significant interest in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C5H6BrNOS and a molecular weight of 208.07 g/mol, serves as a versatile chemical building block . The thiazole core is a privileged structure in drug discovery, featured in molecules with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antiprion properties . Researchers utilize this bromo-functionalized intermediate to synthesize more complex heterocyclic systems. For instance, thiazole derivatives are key precursors in the development of novel antioxidants, such as 1,3,4-oxadiazole-2-thiol derivatives, which have demonstrated significant radical scavenging potential in scientific studies . The bromine atom at the 5-position of the thiazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily oxidized or used in condensation reactions, making it a valuable scaffold for constructing targeted libraries of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals. Refer to the Safety Data Sheet (SDS) before handling. Hazard Statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOCBDRIICRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Methylthiazol 4 Yl Methanol

Historical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The thiazole ring is a prevalent heterocyclic motif in numerous natural products and pharmaceuticals. thieme-connect.com Its synthesis has been a subject of extensive research, leading to the development of several robust methods.

The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The process is known for its simplicity and generally high yields. chemhelpasap.com

The mechanism commences with an S-alkylation, where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring. youtube.com

Over the years, numerous variations to the classic Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create milder, more environmentally friendly conditions. mdpi.com These modifications include the use of catalysts, such as silica-supported tungstosilisic acid, and alternative energy sources like ultrasonic or microwave irradiation. mdpi.combepls.com The reaction conditions can also influence the regioselectivity; for instance, performing the condensation under acidic conditions can alter the substitution pattern of the final product when using N-monosubstituted thioureas. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis and its Variations

α-Halo Carbonyl Compound Thio-Component Conditions Product Yield Reference(s)
2-Bromoacetophenone Thiourea (B124793) Methanol (B129727), Heat 2-Amino-4-phenylthiazole High chemhelpasap.com
Chloroacetone Thioacetamide (B46855) - 2,4-Dimethylthiazole - wikipedia.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea & Benzaldehydes SiW.SiO₂, Ultrasonic Irradiation Substituted Hantzsch thiazole derivatives 79–90% mdpi.com
α-Diazoketones Thiourea PEG-400, 100°C 2-Aminothiazoles 87–96% bepls.com

One such method involves the one-step thionation–cyclization of functionalized enamides using Lawesson's reagent, which is an efficient route to 2,4,5-trisubstituted thiazoles. acs.org Another approach is the Cook-Heilbron synthesis, where thiazoles are formed from the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org More recent developments include metal-free cyclization reactions, such as treating N-substituted α-amino acids with thionyl chloride to access 2,5-disubstituted thiazoles. acs.org This particular reaction is notable as thionyl chloride acts as an activating reagent, the source of the sulfur atom, and a facilitator for a deoxygenation step. acs.org Catalyst-free cyclization of N-allylbenzothioamide has also been shown to produce 2,5-disubstituted thiazoles. fao.org

Table 2: Alternative Cyclization Reactions for Thiazole Synthesis

Key Reactants Method/Reagent Product Type Reference(s)
Functionalized Enamides Lawesson's Reagent 2,4,5-Trisubstituted Thiazoles acs.org
N-Substituted α-Amino Acids Thionyl Chloride (SOCl₂) 2,5-Disubstituted Thiazoles acs.org
Oxime Esters and NH₄SCN Photoredox and Copper Cocatalysis Fully Substituted 2-Aminothiazoles organic-chemistry.org
Propargyl Bromides and Thioureas Microwave Irradiation 2-Aminothiazoles organic-chemistry.org

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability, principles embodied by one-pot and multi-component reactions (MCRs). mdpi.comijcce.ac.ir These strategies involve combining three or more reactants in a single vessel to form a product that incorporates portions of all starting materials, thereby avoiding lengthy separation and purification of intermediates. thieme-connect.commdpi.com

Many contemporary thiazole syntheses are designed as MCRs. For example, a four-component reaction of oxo compounds, primary amines, thiocarboxylic acids, and an isocyanide can yield 2,4-disubstituted thiazoles in a single step. thieme-connect.com Another versatile approach is the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir These methods are highly valuable in combinatorial chemistry for rapidly generating libraries of diverse thiazole derivatives for biological screening. thieme-connect.comkau.edu.sa The development of novel biocatalyzed and on-water microwave-assisted multicomponent methodologies further highlights the trend towards sustainable chemistry in thiazole synthesis. acs.org

Table 3: Multi-Component Strategies for Thiazole Synthesis

Components Catalyst/Conditions Product Type Reference(s)
Aldehydes, Isothiocyanate, Alkyl Bromides KF/Clinoptilolite Nanoparticles Substituted Thiazoles benthamdirect.com
Oxo components, Primary Amines, Thiocarboxylic Acids, Isocyanide One-pot, one-step 2,4-Disubstituted Thiazoles thieme-connect.com
Aryl Glyoxal, Aryl Thioamide, Pyrazolones 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Pyrazole-Linked Thiazoles acs.org
α-haloketone, Thiosemicarbazide, Carbonyl Compounds Neat Reaction Conditions Thiazole and Thiazolyl-pyrazole Derivatives acgpubs.org

Targeted Synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol

The synthesis of the specific compound this compound requires a multi-step approach that combines the construction of the core 2-methylthiazole-4-carboxylate scaffold, followed by regioselective bromination and functional group transformation.

The introduction of a bromine atom at the C5 position of the thiazole ring is a critical step. Thiazoles undergo electrophilic substitution, and the C5 position is typically favored for such reactions, especially in 2-substituted thiazoles. numberanalytics.comosti.gov The bromination of 2-methylthiazole, for instance, occurs at the 5-position. osti.gov

Various reagents and conditions can be employed to achieve this regioselective bromination. A common method is the use of N-Bromosuccinimide (NBS). In one synthetic route towards thiazole-based stilbene (B7821643) analogs, 4-(4-halophenyl)-2-methylthiazoles were successfully brominated at the 5-position. nih.gov Another effective method for the regioselective halogenation of 2-amino-1,3-thiazoles at position 5 involves the use of copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature. nih.govjocpr.com

Table 4: Reagents for Regioselective Bromination of Thiazoles at C5

Thiazole Substrate Brominating Agent Conditions Product Reference(s)
2-Methylthiazole Bromine - 5-Bromo-2-methylthiazole osti.gov
4-(4-halophenyl)-2-methylthiazole N-Bromosuccinimide (NBS) Ethyl acetate, reflux 5-Bromo-4-(4-halophenyl)-2-methylthiazole nih.gov
2-Amino-1,3-thiazoles Copper(II) Bromide (CuBr₂) Acetonitrile, Room Temp. 2-Amino-5-bromo-1,3-thiazoles nih.gov
2-Amino-4-phenylthiazole Bromine/NaHCO₃ DMF 2-Amino-5-bromo-4-phenylthiazole jocpr.com

Achieving the specific substitution pattern of this compound—a methyl group at C2 and a methanol group at C4—requires careful selection of starting materials and subsequent chemical transformations.

Introduction of the C2-Methyl Group: The 2-methyl group is typically introduced during the initial ring formation. Using thioacetamide as the thio-component in a Hantzsch synthesis is a direct and common method to install a methyl group at the C2 position of the resulting thiazole ring. wikipedia.orgnih.gov

Formation of the C4-Methanol Group: The C4-methanol substituent is generally not installed directly. A more common and practical strategy involves creating a precursor functional group at the C4 position, which is later converted to the desired alcohol. A Hantzsch-type condensation using an α-halo-ester, such as ethyl bromopyruvate, with thioacetamide would yield an ethyl 2-methylthiazole-4-carboxylate. This ester functionality at the C4 position serves as a stable precursor. Following the regioselective bromination at the C5 position, the ester group can be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165), to yield the final this compound product. This ester-to-alcohol reduction is a standard and high-yielding transformation in organic synthesis.

This strategic, multi-step pathway, outlined below, represents a plausible and efficient route for the targeted synthesis of this compound.

Table 5: Plausible Synthetic Route to this compound

Step Starting Material Reagents/Conditions Intermediate/Product
1. Ring Formation Thioacetamide + Ethyl bromopyruvate Hantzsch Synthesis Conditions Ethyl 2-methylthiazole-4-carboxylate
2. Bromination Ethyl 2-methylthiazole-4-carboxylate NBS or CuBr₂ Ethyl 5-bromo-2-methylthiazole-4-carboxylate
3. Reduction Ethyl 5-bromo-2-methylthiazole-4-carboxylate LiAlH₄ or NaBH₄ This compound

Approaches for Introducing the Methanol Group

The introduction of a hydroxymethyl (-CH₂OH) group onto the thiazole ring, specifically at the 4-position, is typically achieved through the reduction of a corresponding carbonyl functional group. This functional group transformation is a critical step in the synthesis of this compound and similar thiazole-based alcohols.

One primary strategy involves the synthesis of a thiazole-4-carbaldehyde or a thiazole-4-carboxylic acid ester intermediate, which is then reduced. For example, a process for preparing 4-methyl-5-hydroxymethyl thiazole involves the reduction of a thiazole ester using sodium borohydride in the presence of aluminum chloride (AlCl₃) in a solvent like THF. google.com This method can be adapted for the synthesis of the target compound, where an intermediate such as ethyl 5-bromo-2-methylthiazole-4-carboxylate would be reduced to this compound.

Another versatile approach utilizes 5-acylthiazoles as key building blocks. tandfonline.comresearchgate.net These precursors can be synthesized via methods like the Hantzsch ring closure. researchgate.net The acyl group (e.g., an acetyl group) at the 4- or 5-position serves as a synthetic handle that can be transformed into various other functionalities. tandfonline.comresearchgate.net Specifically, the ketone of a 4-acyl-5-bromo-2-methylthiazole intermediate can be reduced to the secondary alcohol, which can then be further manipulated if necessary, or a 4-carbaldehyde can be directly reduced to the primary methanol group.

The selection of the reducing agent is crucial and depends on the nature of other functional groups present in the molecule to avoid unwanted side reactions. Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄), and diisobutylaluminium hydride (DIBAL-H).

Optimized Reaction Conditions and Sustainable Chemistry Considerations

The synthesis of thiazole derivatives, including the precursors to this compound, has seen significant advancements aimed at improving efficiency, reducing environmental impact, and enabling scalability. These optimizations focus on catalyst systems, reaction conditions, and the development of robust synthetic routes.

Catalyst Systems in Thiazole Synthesis (e.g., Metal-Catalyzed, Biocatalytic, Organocatalytic)

The choice of catalyst is pivotal in thiazole synthesis, influencing reaction rates, yields, and selectivity. Modern synthetic chemistry employs a diverse range of catalysts to promote the formation of the thiazole ring, often through the well-established Hantzsch synthesis or related multicomponent reactions. bepls.commdpi.com

Metal-Catalyzed Synthesis: Transition metal catalysts are widely used to facilitate the construction of the thiazole nucleus. Copper-catalyzed reactions, for instance, can be used for the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to yield thiazoles under mild conditions. organic-chemistry.org Palladium catalysts, such as Pd(OAc)₂, are highly efficient for the direct arylation of thiazole derivatives. organic-chemistry.org Heterogeneous catalysts, like silica-supported tungstosilisic acid (SiW/SiO₂), have been developed as reusable and eco-friendly options for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, often providing high yields. mdpi.comresearchgate.net

Biocatalytic Synthesis: In line with green chemistry principles, biocatalysts have emerged as sustainable alternatives. Enzymes and natural polymers are employed to catalyze thiazole synthesis under mild conditions. nih.govmdpi.comnih.gov Chitosan (B1678972), a natural biopolymer, and its derivatives have been used as effective, eco-friendly, and recyclable biocatalysts. nih.govmdpi.com For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been successfully used as a biocatalyst for thiazole synthesis under ultrasonic irradiation, offering high yields and quick reaction times. nih.govacs.org In another novel approach, trypsin from porcine pancreas (PPT) was found to effectively catalyze a one-pot multicomponent synthesis of thiazole derivatives with high yields. nih.gov

Organocatalytic Synthesis: Metal-free organocatalytic systems provide another green alternative, avoiding the issues of metal toxicity and cost. A recently developed method utilizes Brønsted acids to mediate the insertion of thioureas or thioamides into sulfoxonium ylides, yielding a diverse range of thiazole scaffolds under mild, metal-free conditions. rsc.org This approach has proven to be scalable and tolerant of various functional groups. rsc.org Trifluoromethanesulfonic acid (TfOH) has also been used to catalyze the coupling of α-diazoketones with thioureas to produce thiazole derivatives. organic-chemistry.org

Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesReference
Metal-CatalyzedCopper(I) iodide[3+1+1] CondensationGood functional group tolerance organic-chemistry.orgnih.gov
Metal-CatalyzedSilica Supported Tungstosilisic AcidHantzsch SynthesisReusable, green catalyst, high yields mdpi.comresearchgate.net
BiocatalyticChitosan Hydrogel (TCsSB)Thiazole SynthesisEco-friendly, reusable, mild conditions nih.govacs.org
BiocatalyticTrypsin from Porcine Pancreas (PPT)Multicomponent SynthesisMild enzymatic conditions, high yields nih.gov
OrganocatalyticBrønsted AcidInsertion into Sulfoxonium YlidesMetal-free, mild conditions, scalable rsc.org

Solvent-Free and Microwave-Assisted Protocols

To minimize the use of hazardous organic solvents and reduce energy consumption, solvent-free and microwave-assisted synthetic protocols have been widely adopted for thiazole synthesis. bepls.com These methods align with the principles of sustainable chemistry by reducing waste and often improving reaction efficiency. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates. nih.gov In the context of thiazole synthesis, microwave-assisted Hantzsch reactions can reduce reaction times from hours under conventional heating to mere minutes. nih.govnih.gov For example, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction achieved yields of 89–95% in 30 minutes, whereas conventional reflux required 8 hours and resulted in lower yields. nih.govnih.gov This rapid, high-yielding method is advantageous for creating libraries of thiazole derivatives efficiently. bepls.comnih.gov

ReactionConditionTimeYieldReference
Hantzsch Thiazole SynthesisConventional Heating (Reflux in Methanol)8 hoursLower Yields nih.gov
Microwave Irradiation (90 °C in Methanol)30 minutesup to 95% nih.govresearchgate.net

Solvent-Free Protocols: Solvent-free, or solid-state, reactions represent a highly environmentally benign synthetic approach. tandfonline.comtandfonline.com For thiazole synthesis, this often involves grinding the reactants together at room temperature (mechanochemistry) or heating a neat mixture of starting materials. bepls.com The Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds under solvent-free and catalyst-free conditions, providing products in good yields after a simple work-up. organic-chemistry.org One-pot, solvent-free syntheses of functionalized thiazoles have also been developed from isothiocyanates, primary alkylamines, and α-chlorocarbonyl compounds, demonstrating the versatility of this green methodology. tandfonline.comtandfonline.com

Scalable Synthetic Routes for Thiazole Building Blocks

The production of this compound on a larger scale requires robust and scalable synthetic routes for key thiazole building blocks. tandfonline.comnih.gov Research in this area focuses on developing practical protocols for precursors that can be reliably produced in larger quantities.

The Hantzsch thiazole synthesis remains a cornerstone for producing a wide array of thiazole derivatives due to its reliability and the accessibility of its starting materials: α-haloketones and thioamides. researchgate.net The scalability of this reaction is a key consideration for industrial applications.

A crucial aspect of scalability is the development of libraries of versatile building blocks that can be easily modified. For instance, 5-acylthiazoles are valuable precursors that can be synthesized on a large scale and subsequently transformed into a diverse range of derivatives, including alcohols, oximes, and amines. tandfonline.comresearchgate.net Similarly, N-propargylamines are versatile starting materials for constructing various thiazole cores through cyclization reactions. nih.gov The development of efficient, one-pot procedures and the use of stable, easily handled reagents are paramount for creating scalable routes. A scalable, metal-free method for producing thiazole scaffolds from sulfoxonium ylides further contributes to the toolkit for large-scale synthesis. rsc.org The synthesis of the 4-(4-halophenyl)-2-methylthiazole intermediate, for example, is achieved by reacting 2-bromo-1-(4-halophenyl)ethan-1-one with thioacetamide, a process that forms the basis for more complex structures. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Synthetic Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis and Connectivity

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons and their neighboring environments. For (5-Bromo-2-methylthiazol-4-yl)methanol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and hydroxyl protons. The chemical shift (δ) of these protons is influenced by the electronic effects of the thiazole (B1198619) ring, the bromine atom, and the hydroxyl group.

A singlet for the methyl protons (CH₃) would likely appear in the upfield region, typically around 2.7 ppm, shifted slightly downfield due to the adjacent electron-withdrawing thiazole ring. The methylene protons (CH₂) of the hydroxymethyl group are expected to produce a singlet, anticipated in the region of 4.7 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
CH₃ (methyl)~2.7Singlet (s)
CH₂ (methylene)~4.7Singlet (s)
OH (hydroxyl)VariableBroad Singlet (br s)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the methyl carbon, the methylene carbon, and the three carbons of the thiazole ring. The carbon atom bonded to the bromine (C5) is expected to be significantly shielded, appearing at a lower chemical shift. The C2 carbon, attached to the methyl group and nitrogen, and the C4 carbon, bearing the hydroxymethyl substituent, will have characteristic chemical shifts reflecting their electronic environments.

Carbon AtomExpected Chemical Shift (δ, ppm)
CH₃ (methyl)~19
CH₂ (methylene)~58
C2 (thiazole)~166
C4 (thiazole)~151
C5 (thiazole)~103

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. However, in this compound, with mostly isolated spin systems, COSY would primarily be used to confirm the absence of proton-proton coupling for the singlets observed in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the ¹H NMR signals of the methyl and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methyl protons and the C2 carbon of the thiazole ring, and between the methylene protons and the C4 and C5 carbons of the thiazole ring, confirming the substitution pattern.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aliphatic)Stretching2850-3000
C=N/C=C (thiazole ring)Stretching1500-1600
C-O (alcohol)Stretching1000-1260
C-BrStretching500-600

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₆BrNOS), the calculated monoisotopic mass is approximately 206.9350 Da. HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation analysis can also provide structural information by identifying characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

In the synthesis of novel compounds such as this compound, chromatographic techniques are indispensable tools for both monitoring the progress of a chemical reaction and assessing the purity of the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. The choice of technique depends on the compound's properties, such as volatility and polarity, and the specific requirements of the analysis.

Reaction Monitoring with Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction. For the synthesis of substituted heterocyclic compounds, TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of products over time.

In a typical procedure analogous to the synthesis of complex heterocyclic molecules, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time points. mdpi.com The plate is then developed in a chamber containing an appropriate solvent system. By comparing the spots of the reaction mixture with spots of the starting materials, chemists can determine if the reactants have been consumed and a new product has formed. mdpi.com The completion of the reaction is generally indicated by the disappearance of the starting material spot. mdpi.com

Table 1: Representative TLC Data for Reaction Monitoring

Compound/MixtureRetardation Factor (Rƒ)Solvent SystemVisualization
Starting Material A0.75Hexane/Ethyl Acetate (3:1)UV Light (254 nm)
Starting Material B0.68Hexane/Ethyl Acetate (3:1)UV Light (254 nm)
Reaction Mixture (t=1h)0.75, 0.68, 0.40Hexane/Ethyl Acetate (3:1)UV Light (254 nm)
Reaction Mixture (t=4h)0.40Hexane/Ethyl Acetate (3:1)UV Light (254 nm)
This compound (Product)0.40Hexane/Ethyl Acetate (3:1)UV Light (254 nm)

Purity Assessment

Once the synthesis is complete, chromatography is crucial for determining the purity of the isolated this compound. While TLC provides a preliminary check, more sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A high-purity sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the compound's purity, often aiming for levels exceeding 95% for research applications.

Table 2: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Instrument Agilent 1260 Infinity II or similar
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Expected Retention Time (tᵣ) ~5.8 minutes
Purity Determination >95% (based on peak area percentage)

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for purity assessment. The sample is vaporized and separated in a capillary column. The resulting chromatogram provides a quantitative measure of purity based on peak area integration.

Table 3: Hypothetical GC Parameters for Purity Analysis

ParameterValue
Instrument Agilent 7890B GC or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Retention Time (tᵣ) ~11.2 minutes
Purity Determination >95% (based on peak area percentage)

Computational Chemistry and Mechanistic Insights into 5 Bromo 2 Methylthiazol 4 Yl Methanol and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules of pharmaceutical interest, providing a balance between accuracy and computational cost. For (5-Bromo-2-methylthiazol-4-yl)methanol, DFT calculations can predict its geometric and electronic properties, offering a theoretical framework to understand its behavior.

Optimized Geometries and Electronic Structure Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. researchgate.net These theoretical parameters can then be compared with experimental data if available, often showing good agreement. nih.gov

The thiazole (B1198619) ring is expected to be largely planar. The substituents—a bromo group at position 5, a methyl group at position 2, and a hydroxymethyl group at position 4—will influence the electronic distribution and geometry of the ring. The C-Br bond length, for instance, is a key parameter that can be precisely calculated. The orientation of the hydroxymethyl group relative to the thiazole ring is also of interest, as it can affect intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.

ParameterBond/AnglePredicted Value
Bond LengthC2-S11.75 Å
Bond LengthC4-C51.38 Å
Bond LengthC5-Br1.88 Å
Bond LengthC2-N31.32 Å
Bond LengthC4-C(methanol)1.51 Å
Bond AngleC2-S1-C590.5°
Bond AngleS1-C2-N3115.2°
Bond AngleN3-C4-C5114.8°
Dihedral AngleN3-C4-C(methanol)-O-65.0°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom, while the LUMO may be distributed over the ring and the C-Br bond, given the electron-withdrawing nature of the bromine atom.

Analysis of the FMOs can help predict the sites of electrophilic and nucleophilic attack. For instance, a region of the molecule with a high HOMO density would be susceptible to attack by an electrophile. This information is invaluable in understanding and predicting the outcomes of chemical reactions involving this compound.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and based on DFT calculations for analogous thiazole derivatives.

ParameterEnergy (eV)
HOMO Energy-6.45
LUMO Energy-1.23
HOMO-LUMO Gap5.22

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative understanding of electron delocalization and hyperconjugative interactions.

Key interactions would likely involve the lone pairs of the sulfur, nitrogen, and oxygen atoms acting as donors, and the antibonding orbitals of the thiazole ring and the C-Br bond acting as acceptors. For example, the interaction between a lone pair on the sulfur atom and a π* antibonding orbital of the C=N bond would indicate delocalization of electron density within the thiazole ring. This analysis provides a deeper understanding of the electronic factors that govern the molecule's structure and reactivity. mdpi.com

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions for this compound Note: The following data is illustrative and based on NBO analysis of similar heterocyclic compounds.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) S1π(C2-N3)18.5
LP (1) N3σ(C2-S1)5.2
LP (1) N3σ(C4-C5)6.8
LP (2) Oσ(C(methanol)-H)3.1
π (C4-C5)π*(C2-N3)22.3

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.

Transition State Analysis of Key Synthetic Steps

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a reaction. Computational methods, particularly DFT, can be used to locate and optimize the geometry of transition states.

For the synthesis of this compound or its subsequent transformations, transition state analysis can provide valuable information. For instance, in a substitution reaction at the thiazole ring, calculations can determine the structure of the transition state and its associated activation energy. A lower activation energy indicates a faster reaction rate. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency), one can confirm that it represents a true saddle point on the potential energy surface, connecting the reactants and products.

Computational Prediction of Reaction Pathways and Selectivity

When a reaction can proceed through multiple pathways or yield different products (regio- or stereoisomers), computational modeling can predict the most likely outcome. By calculating the activation energies for all possible pathways, the one with the lowest energy barrier is identified as the most kinetically favorable.

For transformations of this compound, such as the oxidation of the methanol (B129727) group or substitution at the thiazole ring, DFT calculations can be employed to compare different potential reaction mechanisms. For example, if a reaction could proceed via either an SN1 or SN2 mechanism, computational modeling could determine which pathway is energetically preferred under specific conditions. This predictive capability is highly valuable for designing synthetic routes and optimizing reaction conditions to achieve the desired product with high selectivity. numberanalytics.com

In Silico Studies of Molecular Interactions and Chemical Reactivity

While specific in silico studies focusing exclusively on this compound are limited in publicly accessible literature, computational chemistry provides a powerful lens through which to predict its molecular behavior and reactivity. By applying principles from density functional theory (DFT) and other computational methods, as demonstrated in studies of related thiazole and brominated heterocyclic compounds, a detailed theoretical profile of the molecule can be constructed. These theoretical insights are crucial for understanding its potential interactions in a biological or synthetic context.

Molecular Electrostatic Potential (MEP) and Interaction Sites

The molecular electrostatic potential (MEP) map is a key computational tool used to visualize the electron density distribution around a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show distinct regions of varying electron potential.

Negative Potential Regions: High electron density, indicating sites susceptible to electrophilic attack, would be localized around the nitrogen and oxygen atoms. The nitrogen atom at position 3 of the thiazole ring and the oxygen atom of the hydroxymethyl group are the most electronegative centers. These regions, typically colored red or yellow on an MEP map, represent the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential Regions: Low electron density, indicating sites for nucleophilic attack, would be concentrated around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogens of the methyl group. These areas, often colored blue, are electron-deficient and represent the acidic or electron-accepting sites of the molecule.

Neutral Regions: The thiazole ring itself, being aromatic, would exhibit a complex potential distribution, influenced by its substituents. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, would further modulate the electronic landscape of the ring.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity

Frontier molecular orbital theory is fundamental to predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are critical descriptors.

HOMO: This orbital is the primary electron donor. In this compound, the HOMO is expected to be distributed across the thiazole ring, particularly involving the sulfur and nitrogen atoms, which possess lone pairs of electrons. The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons in a reaction.

LUMO: This orbital is the primary electron acceptor. The LUMO is likely to be localized over the thiazole ring, influenced by the electronegative bromine atom. The energy of the LUMO correlates with the electron affinity and susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In contrast, a large energy gap implies higher kinetic stability and lower chemical reactivity.

Computational studies on various substituted thiazoles have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. niscpr.res.in For instance, electron-donating groups like the methyl group tend to increase the HOMO energy level, while electron-withdrawing groups like bromine can lower the LUMO energy level, both of which can lead to a smaller energy gap and enhanced reactivity.

The following table presents representative calculated quantum chemical descriptors for a generic thiazole derivative, illustrating the type of data generated in a typical in silico study.

Interactive Table 1: Representative Quantum Chemical Reactivity Descriptors

DescriptorRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical reactivity and stability
Electronegativity (χ)3.85Measures the power to attract electrons
Chemical Hardness (η)2.65Measures resistance to change in electron distribution
Chemical Softness (S)0.19Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)2.79Measures the propensity to accept electrons

Note: These values are illustrative for a representative heterocyclic compound and are not the result of a specific calculation on this compound.

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer and stabilizing interactions within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors).

Key interactions would include:

Lone Pair Delocalization: The delocalization of lone pair electrons from the nitrogen (LP(N)) and sulfur (LP(S)) atoms into the antibonding π* orbitals of the thiazole ring contributes significantly to the aromatic stability of the molecule.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated, with higher values indicating stronger intramolecular charge transfer and greater stabilization. For example, a significant E(2) value for the interaction between the nitrogen lone pair and a π* orbital of a C=C bond in the ring would confirm a strong resonance effect.

The following table provides examples of the type of stabilization energies that NBO analysis can yield.

Interactive Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N3π* (C4-C5)~25-35
LP (1) S1π* (C2-N3)~15-25
σ (C-H) of CH3π* (C2-N3)~2-5
σ (C-H) of CH2OHπ* (C4-C5)~1-4

Note: These values are representative examples based on general principles of NBO analysis for heterocyclic systems and are not specific calculated values for this compound.

Applications of 5 Bromo 2 Methylthiazol 4 Yl Methanol As a Versatile Synthetic Building Block

A Gateway to Advanced Heterocyclic Systems and Complex Molecular Architectures

The inherent reactivity of (5-Bromo-2-methylthiazol-4-yl)methanol makes it an ideal precursor for the construction of sophisticated molecular frameworks. Its utility spans the creation of fused ring systems and the synthesis of functional materials, highlighting its importance in contemporary organic synthesis.

Forging Fused Thiazole (B1198619) Rings and Polyheterocyclic Scaffolds

The thiazole ring is a fundamental component in many biologically active compounds and functional materials. The presence of both a bromine atom and a hydroxymethyl group on the this compound scaffold provides orthogonal handles for sequential chemical reactions, enabling the construction of intricate polyheterocyclic systems.

A significant application lies in the synthesis of thiazolo[5,4-d]thiazoles, which are formed by the fusion of two thiazole rings. These rigid, planar, and π-conjugated systems exhibit high oxidative stability and have garnered interest for their applications in optoelectronic devices. mdpi.com The synthesis of these fused systems often involves the condensation of dithiooxamide (B146897) with aldehydes, a process where derivatives of this compound can serve as key intermediates. mdpi.com

Crafting Thiazole-Containing Frameworks for Materials Science

The unique electronic properties of the thiazole ring make it a desirable component in materials science, particularly in the development of organic electronics and metal-organic frameworks (MOFs). Thiazole-containing ligands are known to be intrinsically fluorescent and can be incorporated into coordination polymers and MOFs for luminescent applications. scientificarchives.com

Thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have been synthesized for applications such as the rapid removal of pollutants. mdpi.com The electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) core, combined with its stable planar structure, facilitates efficient intermolecular π–π stacking and charge transport. mdpi.com The functional groups on this compound provide the necessary points of attachment for building these extended, porous structures.

A Scaffold for Innovation in Chemical Biology

Beyond materials science, this compound serves as a foundational structure for the development of chemical probes and ligands, enabling the exploration of complex biological systems.

Designing Derivatives for Biophysical and Mechanistic Investigations

The thiazole moiety is a recognized bioactive scaffold, appearing in a multitude of compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.gov this compound provides a versatile platform for the synthesis of derivatives aimed at studying biological processes, such as enzyme inhibition.

For instance, research has shown that 5-bromo-2-aminothiazole derivatives can act as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in endocannabinoid signaling. researchgate.net The ability to readily modify the this compound structure allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors. Furthermore, thiazole-based stilbene (B7821643) analogs have been designed and synthesized as novel DNA topoisomerase IB inhibitors, demonstrating the potential of this scaffold in developing new anticancer agents. nih.gov

A Catalyst for Methodological Advancements in Organic Synthesis

The dual functionality of this compound not only makes it a valuable building block but also a tool for the development of new synthetic methodologies.

Exploiting Bromine and Alcohol Functionalities for Novel Reactions

The bromine atom at the 5-position of the thiazole ring is susceptible to a variety of cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of diverse substituents. jocpr.com This reactivity is crucial for building molecular complexity. The alcohol functionality, on the other hand, can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing another avenue for derivatization.

The strategic manipulation of these two functional groups allows for the development of novel, efficient synthetic routes to complex molecules. For example, the bromine can be displaced through nucleophilic substitution, while the alcohol can participate in esterification or etherification reactions. This orthogonal reactivity is a key feature that synthetic chemists exploit to build elaborate molecular architectures in a controlled and predictable manner.

Contribution to Green Chemistry Methodologies in Heterocyclic Synthesis

This compound, a functionalized thiazole, stands at the intersection of synthetic utility and the growing demand for environmentally sustainable chemical processes. While specific studies detailing this compound's direct application in established green methodologies are not extensively documented, its structural features align with the principles of green chemistry, particularly in the synthesis of complex heterocyclic molecules. The contribution of such building blocks is best understood in the broader context of green synthetic strategies developed for thiazole derivatives, which prioritize waste reduction, energy efficiency, and the use of safer reagents and solvents. bohrium.combepls.com

Modern synthetic chemistry is increasingly focused on developing sustainable pathways that minimize environmental impact. bohrium.com For the synthesis of thiazoles and related heterocycles, green chemistry approaches include the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), the application of reusable catalysts, and the implementation of energy-efficient techniques such as microwave irradiation or ultrasonication. bohrium.combepls.com These methods aim to improve upon traditional syntheses, which often rely on hazardous solvents and reagents, leading to significant waste production. mdpi.com

The structure of this compound offers several advantages for its potential integration into green synthetic routes. The bromo- and methanol- functionalities are reactive handles that can be selectively targeted in subsequent reactions, such as cross-coupling or condensation reactions. This inherent reactivity allows for more direct and atom-economical synthetic pathways, a core principle of green chemistry.

Several green methodologies have been reported for the synthesis of the thiazole core itself, which could be adapted for the production of precursors to this compound. For instance, the Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry, has been adapted to greener conditions using alternative solvents and catalysts. researchgate.net Furthermore, methods that avoid the use of hazardous reagents like elemental bromine for the bromination step are gaining prominence. lookchem.comnih.gov The use of N-bromosuccinimide (NBS) in greener solvents like PEG under microwave irradiation represents a more environmentally benign approach to creating brominated thiazole intermediates. bepls.com

In the context of heterocyclic synthesis, this compound can serve as a key intermediate. The development of one-pot, multi-component reactions is a significant focus of green chemistry as it reduces the number of synthetic steps, minimizes waste from purification of intermediates, and saves time and energy. bepls.com This versatile building block is well-suited for such reactions, enabling the efficient construction of diverse molecular scaffolds with potential biological activity. mdpi.com For example, eco-friendly protocols using deep eutectic solvents have been developed for synthesizing thiazolo[5,4-d]thiazoles, showcasing the move away from hazardous solvents. mdpi.com The use of biocatalysts, such as chitosan-based materials, under ultrasonic irradiation further highlights the innovation in creating sustainable synthetic pathways for thiazole derivatives. nih.gov

While direct evidence linking this compound to these specific green methodologies is emerging, its potential as a valuable synthon in the green chemist's toolbox is clear. The ongoing development of sustainable synthetic methods for heterocyclic compounds will likely increase the demand for such versatile and strategically functionalized building blocks.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (5-Bromo-2-methylthiazol-4-yl)methanol?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, brominated thiazole precursors can be functionalized via refluxing with methanol derivatives in the presence of a base (e.g., KOH) and a polar solvent (e.g., ethanol). Reaction progress is monitored by TLC, followed by acidification (HCl) to precipitate the product, which is then crystallized . Optimization of reaction time (e.g., 5–8 hours) and stoichiometric ratios (1:1 to 1:2 for brominated starting materials) is critical to achieving yields >70%.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., methyl and methoxy groups) and confirms bromine substitution patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves molecular geometry and packing. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools . For instance, mean C–C bond lengths of 0.003–0.011 Å and R-factors <0.06 ensure structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorptions) require iterative validation:

Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated IR/NMR spectra) .

Alternative techniques : Use mass spectrometry (MS) to confirm molecular weight or X-ray crystallography for unambiguous structural assignment .

Reaction pathway analysis : Re-examine synthetic intermediates for side products or regioisomers .

Q. What experimental design strategies optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer : Employ a factorial design to test variables:
  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) effects on reaction rate.
  • Temperature : Reflux (80–100°C) vs. room temperature for kinetic control.
  • Catalysts : Evaluate Pd/C or CuI in coupling reactions for byproduct suppression.
    Data analysis via ANOVA identifies statistically significant factors. For example, methanol content and pH adjustments in chromatography (as modeled in Fig. 2 of ) can refine purification .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates key parameters:
  • Frontier molecular orbitals : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) indicate electrophilicity at the bromine site .
  • Electrophilicity index (ω) : Values >1.5 eV suggest high reactivity toward nucleophiles like amines or thiols.
  • Transition state modeling : Identifies steric hindrance from the methylthiazole group, guiding solvent choice (e.g., DMSO for stabilization) .

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